
(4R,5S)-Monomethyl auristatin E intermediate-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-Monomethyl auristatin E intermediate-6 is a synthetic compound that serves as an important intermediate in the synthesis of monomethyl auristatin E, a potent antimitotic agent. Monomethyl auristatin E is commonly used in the development of antibody-drug conjugates for targeted cancer therapy. The intermediate-6 form is crucial in the multi-step synthesis process, ensuring the correct stereochemistry and functional groups necessary for the final active compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-Monomethyl auristatin E intermediate-6 involves several key steps, including the formation of peptide bonds and the introduction of specific functional groups. The process typically starts with the protection of amino and carboxyl groups, followed by coupling reactions to form the desired peptide backbone. Common reagents used in these steps include carbodiimides for peptide coupling and protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. These machines allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-Monomethyl auristatin E intermediate-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo or hydroxy derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or neutral conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further modified to produce the final active compound, monomethyl auristatin E.
Scientific Research Applications
(4R,5S)-Monomethyl auristatin E intermediate-6 is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex peptides and proteins.
Biology: In the study of cell division and microtubule dynamics.
Medicine: In the development of antibody-drug conjugates for targeted cancer therapy.
Industry: In the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of (4R,5S)-Monomethyl auristatin E intermediate-6 involves its conversion to monomethyl auristatin E, which binds to tubulin and inhibits microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The molecular targets include tubulin and associated proteins involved in microtubule formation and stability.
Comparison with Similar Compounds
Similar Compounds
Monomethyl auristatin F: Another potent antimitotic agent with similar structure and function.
Dolastatin 10: A natural product with antimitotic properties, serving as a precursor to monomethyl auristatin E.
Vinblastine: A well-known antimitotic agent used in cancer therapy.
Uniqueness
(4R,5S)-Monomethyl auristatin E intermediate-6 is unique due to its specific stereochemistry and functional groups, which are essential for the synthesis of monomethyl auristatin E. Its role as an intermediate ensures the correct assembly of the final active compound, making it a critical component in the production of effective cancer therapeutics.
Properties
Molecular Formula |
C20H29NO5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
tert-butyl (4R,5S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)heptanoate |
InChI |
InChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24)/t14-,18+/m0/s1 |
InChI Key |
OBDXBUWPBDVKEB-KBXCAEBGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


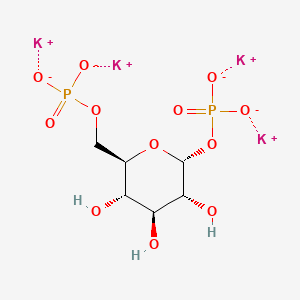
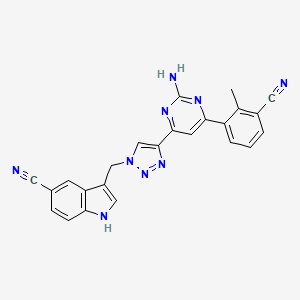
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
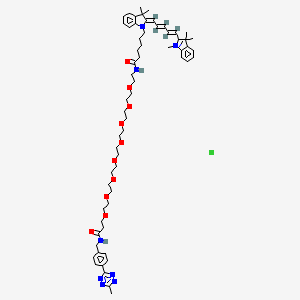
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

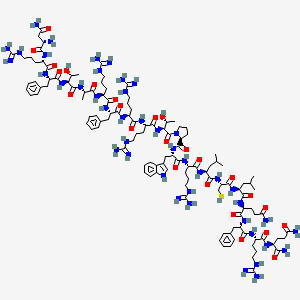
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)
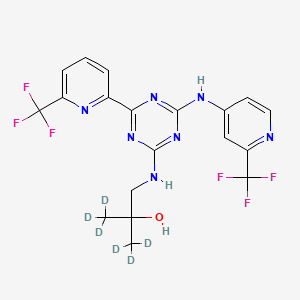
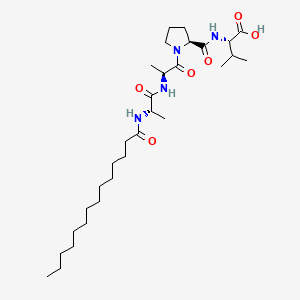
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
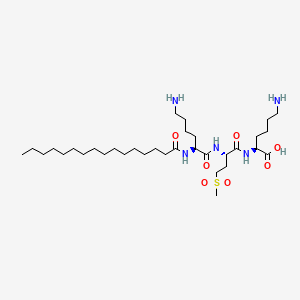

![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
